molecular formula C11H10N2O4 B2839729 Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 99446-50-1

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No. B2839729
CAS RN: 99446-50-1
M. Wt: 234.211
InChI Key: AKTLRCRBYHVTOK-UHFFFAOYSA-N
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Description

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a compound with the CAS Number: 99446-50-1 and a molecular weight of 234.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is C11H10N2O4 . The InChI key is AKTLRCRBYHVTOK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to be used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a solid at room temperature .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), making them more environmentally friendly .

Tunable Photophysical Properties

They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Solid-State Emitters

The compounds bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .

Comparable to Commercial Probes

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antitumor Activity

Some studies have shown that these compounds have potential antitumor activity .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Design of Various Inhibitors

Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of various inhibitors, including DDX3X helicase, Pan-JAK kinase, C-terminal Src kinase, human dihydroorotate dehydrogenase, p110α-selective PI3 kinase, p38 kinase, ERK inhibitors .

Future Directions

While specific future directions for Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidines are identified as strategic compounds for optical applications . This suggests potential future research in this area.

properties

IUPAC Name

dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)7-3-4-13-9(5-7)8(6-12-13)11(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLRCRBYHVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

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